molecular formula C10H7N3 B3349733 Imidazo[1,2-a]quinoxaline CAS No. 235-05-2

Imidazo[1,2-a]quinoxaline

Cat. No.: B3349733
CAS No.: 235-05-2
M. Wt: 169.18 g/mol
InChI Key: VTNBGTYLJIUATL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound contributes to its wide range of biological activities, including antitumor, antifungal, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]quinoxaline can be synthesized through various methods, including intramolecular cyclization and multicomponent reactions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the I2-catalyzed cascade coupling protocol, which involves sp3 and sp2 C–H cross-dehydrogenative coupling .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities .

Mechanism of Action

Imidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as imidazo[1,5-a]quinoxaline and pyrrolo[1,2-a]quinoxaline . While these compounds share a similar fused ring system, this compound is unique in its specific biological activities and synthetic versatility.

Properties

IUPAC Name

imidazo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNBGTYLJIUATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178063
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-05-2
Record name Imidazo(1,2-a)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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